molecular formula C6H14N2O6 B3049953 Ethylenediamine tartrate CAS No. 22719-15-9

Ethylenediamine tartrate

Cat. No.: B3049953
CAS No.: 22719-15-9
M. Wt: 210.19 g/mol
InChI Key: QFJAZXGJBIMYLJ-UHFFFAOYSA-N
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Description

Ethylenediamine tartrate is a chemical compound formed by the combination of ethylenediamine and tartaric acid. It is known for its crystalline structure and is often used in various chemical and industrial applications. The compound is particularly valued for its ability to act as a chelating agent, binding to metal ions and facilitating various chemical reactions.

Scientific Research Applications

Ethylenediamine tartrate has a wide range of applications in scientific research:

Mechanism of Action

The nonlinear-laser properties of EDT arise from its unique crystal structure and vibrational modes. The crystal’s eight χ³-active vibration modes (approximately 80, 100, 470, 785, 990, 2945, 2975, and 3010 cm⁻¹) contribute to the observed nonlinear effects. Phase matching conditions play a crucial role in achieving efficient frequency conversion .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethylenediamine tartrate can be synthesized by reacting ethylenediamine with tartaric acid in an aqueous solution. The reaction typically involves dissolving both components in water and allowing the solution to crystallize. The resulting crystals are then filtered and dried.

Industrial Production Methods: In industrial settings, the production of this compound often involves the gradual reduction of temperature of a solution saturated at an elevated temperature or feeding a solution saturated at one temperature into a tank containing seed crystals kept at a constant temperature slightly lower than the saturation temperature . This method ensures the growth of high-quality crystals with minimal impurities.

Chemical Reactions Analysis

Types of Reactions: Ethylenediamine tartrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: It can be reduced under specific conditions to yield different derivatives.

    Substitution: this compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction can produce various amines.

Comparison with Similar Compounds

    Ethylenediaminetetraacetic acid (EDTA): A well-known chelating agent with a similar structure but with four carboxyl groups instead of two.

    Tetramethylethylenediamine (TMEDA): Another chelating agent with methyl groups attached to the nitrogen atoms.

    Tetraethylethylenediamine (TEEDA): Similar to TMEDA but with ethyl groups instead of methyl groups.

Uniqueness: Ethylenediamine tartrate is unique due to its specific combination of ethylenediamine and tartaric acid, which provides distinct chelating properties and crystalline structure. This uniqueness makes it particularly useful in applications requiring precise control over metal ion concentrations and stability.

Properties

IUPAC Name

2,3-dihydroxybutanedioic acid;ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O6.C2H8N2/c5-1(3(7)8)2(6)4(9)10;3-1-2-4/h1-2,5-6H,(H,7,8)(H,9,10);1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFJAZXGJBIMYLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)N.C(C(C(=O)O)O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50912609
Record name 2,3-Dihydroxybutanedioic acid--ethane-1,2-diamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50912609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22719-15-9, 996-78-1
Record name Ethylenediamine tartrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022719159
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC97173
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97173
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-Dihydroxybutanedioic acid--ethane-1,2-diamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50912609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethylenediamine tartrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.052
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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